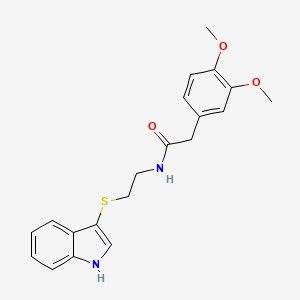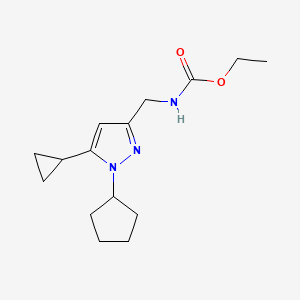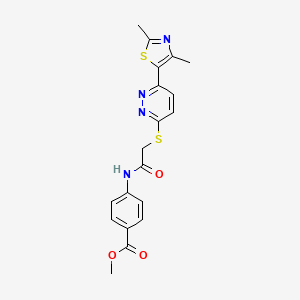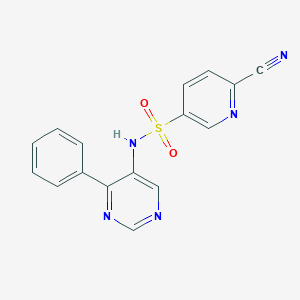
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as ITE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. ITE is a synthetic compound that was first synthesized in 2007 by a group of researchers from the University of Kansas. Since then, ITE has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.
Aplicaciones Científicas De Investigación
1. Anticancer Activity
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to the requested chemical, has been synthesized and studied for its anticancer properties. This research involved molecular docking analysis targeting the VEGFr receptor, indicating potential applications in cancer treatment (Sharma et al., 2018).
2. Antiallergic Potential
The synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are chemically related to the compound , demonstrated significant antiallergic effects. This study identified specific compounds within this class that exhibited potent activity against allergies, suggesting similar therapeutic applications for N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (Menciu et al., 1999).
3. Anti-inflammatory Drug Synthesis
Research on the synthesis of new indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has been conducted for their anti-inflammatory properties. These studies involved in silico modeling targeting COX-1 and 2 domains, which are critical in the inflammation process. This indicates potential anti-inflammatory applications for this compound (Al-Ostoot et al., 2020).
4. Antioxidant Properties
Synthesis and study of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been conducted, focusing on their antioxidant activity. These compounds, which share a core structure with the requested chemical, were evaluated for their effectiveness in scavenging free radicals, indicating the potential for this compound to possess antioxidant properties (Gopi & Dhanaraju, 2020).
5. Synthesis Techniques
Studies have been conducted on the synthesis of related compounds like N-(2-bromo-4,5-dimethoxyphenethyl)acetamide, exploring techniques like intramolecular nucleophilic aromatic substitution. This research contributes to understanding the synthesis processes that could be applicable to this compound, aiding in its potential production and application (Kametani et al., 1981).
6. Potential Pesticide Applications
Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound of interest, has been conducted for potential pesticide applications. This suggests the possibility of this compound being explored for use in pest control (Olszewska et al., 2009).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)12-20(23)21-9-10-26-19-13-22-16-6-4-3-5-15(16)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMJNABLVDEGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)



![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)


![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)
![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)
